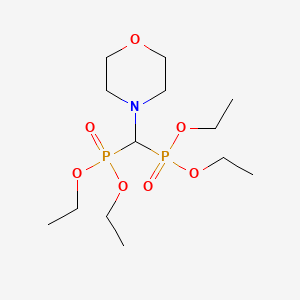
diisobutyl (4-morpholinylmethyl)phosphonate
Übersicht
Beschreibung
Diisobutyl (4-morpholinylmethyl)phosphonate, also known as VX, is a highly toxic nerve agent that was first synthesized in 1952 by Ranajit Ghosh and J.F. Newman at the British firm Imperial Chemical Industries. VX is a clear, colorless, and odorless liquid that can be lethal even in small amounts. It acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death.
Wirkmechanismus
Diisobutyl (4-morpholinylmethyl)phosphonate acts by irreversibly inhibiting acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death. The exact mechanism by which this compound binds to acetylcholinesterase is still not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system. Symptoms of this compound exposure include convulsions, respiratory failure, and ultimately death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diisobutyl (4-morpholinylmethyl)phosphonate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory. However, the highly toxic nature of this compound means that it can only be used in highly controlled laboratory settings, and great care must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several potential future directions for research on diisobutyl (4-morpholinylmethyl)phosphonate. One area of interest is the development of antidotes to this compound exposure, which could be used to treat victims of chemical weapon attacks. Another area of interest is the development of new drugs that target acetylcholinesterase activity in a more selective and reversible manner than this compound. Finally, there is ongoing research into the mechanisms by which this compound binds to acetylcholinesterase, which could lead to the development of more effective antidotes and treatments for this compound exposure.
Wissenschaftliche Forschungsanwendungen
Diisobutyl (4-morpholinylmethyl)phosphonate has been extensively studied for its toxicological effects and its potential use as a chemical weapon. It has also been used as a tool in neuroscience research, as it can be used to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory.
Eigenschaften
IUPAC Name |
4-[bis(2-methylpropoxy)phosphorylmethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO4P/c1-12(2)9-17-19(15,18-10-13(3)4)11-14-5-7-16-8-6-14/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECKBDQIRPNUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(CN1CCOCC1)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)
![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)
![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820564.png)
![1-[2-(4-methoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820572.png)

![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate](/img/structure/B3820588.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)

![methyl 1-{[ethoxy(methyl)phosphoryl]methyl}prolinate](/img/structure/B3820629.png)
phosphoryl]propanoic acid](/img/structure/B3820633.png)
![N-[(2-chlorophenyl)sulfonyl]-2-(2-pyridinyl)hydrazinecarboxamide](/img/structure/B3820645.png)